5-benzylsulfanyl-4-(4-methylphenyl)-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(benzylsulfanyl)-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin core, which is further substituted with benzylsulfanyl, 4-methylphenyl, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin core, followed by the introduction of the benzylsulfanyl, 4-methylphenyl, and propyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidin core or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-(benzylsulfanyl)-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one: can be compared with other heterocyclic compounds that have similar structural features, such as:
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H27N3OS2 |
---|---|
Molecular Weight |
461.6g/mol |
IUPAC Name |
5-benzylsulfanyl-4-(4-methylphenyl)-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C26H27N3OS2/c1-3-14-28-15-13-21-22(16-28)32-24-23(21)25(30)29(20-11-9-18(2)10-12-20)26(27-24)31-17-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3 |
InChI Key |
UOGHXPFTHJXTOK-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=C(C=C5)C |
Canonical SMILES |
CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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